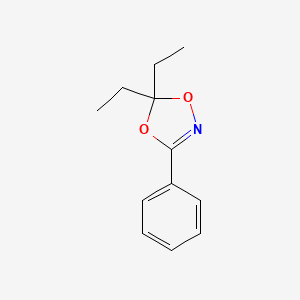

5,5-Diethyl-3-phenyl-5H-1,4,2-dioxazole

Description

Significance of Heterocyclic Frameworks in Advanced Organic Chemistry

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physical and chemical properties to the molecules. The significance of heterocyclic frameworks in advanced organic chemistry is multifaceted and profound:

Pharmaceuticals and Agrochemicals: A vast number of pharmaceuticals, veterinary products, and agrochemicals are based on heterocyclic structures. justia.com Their inherent structural diversity and the ability of heteroatoms to engage in hydrogen bonding and other intermolecular interactions make them ideal scaffolds for drug design.

Natural Products: Many naturally occurring compounds, including essential biomolecules like DNA, RNA, chlorophyll, and hemoglobin, as well as alkaloids and vitamins, contain heterocyclic rings. uva.nl

Materials Science: Heterocyclic compounds are integral to the development of advanced materials, including dyes, polymers, and organic conductors.

The introduction of heteroatoms into a cyclic system can significantly influence the molecule's reactivity, stability, and biological activity, making heterocyclic chemistry a cornerstone of modern chemical research and development.

Overview of 1,4,2-Dioxazole (B14750496) Ring Systems: Structure and Nomenclature

The 1,4,2-dioxazole ring is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. The nomenclature "1,4,2" indicates the positions of these heteroatoms relative to each other within the ring. Specifically, in the 5H-1,4,2-dioxazole system, an oxygen atom is at position 1, a nitrogen atom at position 2, and another oxygen atom at position 4.

The structure of 5,5-Diethyl-3-phenyl-5H-1,4,2-dioxazole is characterized by a phenyl group attached to the carbon at position 3 and two ethyl groups attached to the carbon at position 5 of the 1,4,2-dioxazole ring.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

| Molecular Formula | C12H15NO2 |

| IUPAC Name | This compound |

| Ring System | 1,4,2-Dioxazole |

| Substituents | Phenyl at C3, two Ethyl groups at C5 |

Historical Development and Evolution of 1,4,2-Dioxazole Synthesis

The synthesis of the 1,4,2-dioxazole ring system has evolved over time, with various methods being developed to construct this heterocyclic framework. While a specific synthetic route for this compound is not detailed in the available literature, general synthetic strategies for related 1,4,2-dioxazoles provide insight into its potential preparation.

Historically, the synthesis of 1,4,2-dioxazoles has often involved the use of hydroxamic acids as key precursors. Some of the established methods include:

Reaction of Hydroxamic Acids with Acetylene (B1199291) Esters: A series of 3-substituted 5-methoxycarbonyl-5-methoxycarbonylmethyl-1,4,2-dioxazoles were prepared through the addition of hydroxamic acids to acetylene esters. nih.gov

Transketalization: 5,5-Dimethyl-1,4,2-dioxazoles have been synthesized via the transketalization of 2,2-diethoxypropane, a method that serves to protect the hydroxamic acid functionality. nih.gov

From Acyl Azides and Ketones: The reaction of acyl azides with ketones has also been reported as a route to 1,4,2-dioxazoles. researchgate.net

Addition of Benzhydroxamic Acids to Alkynes and Vinyl Ethers: The synthesis of 1,4,2-dioxazoles has also been achieved through the addition of benzhydroxamic acids to alkynes or vinyl aryl ethers. researchgate.net

More recent advancements have focused on developing more efficient and milder reaction conditions, such as gold-catalyzed heterocyclization reactions. rsc.orgresearchgate.net For instance, a gold-catalyzed regioselective [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles has been developed to produce highly functionalized oxazoles, where the 1,4,2-dioxazole acts as an N-acyl nitrene equivalent. rsc.orgresearchgate.net

The synthesis of 3-phenyl-1,4,2-dioxazol-5-ones, a related class of compounds, has been achieved from benzohydroxamic acid and N,N'-carbonyldiimidazole. justia.comscholaris.ca A one-pot method starting from aryl acyl chlorides, hydroxylamine (B1172632) hydrochloride, and N,N'-carbonyldiimidazole has also been developed to improve efficiency and reduce the use of hazardous solvents. scholaris.ca

Based on these general methods, a plausible, though not experimentally verified, synthesis for this compound could involve the reaction of benzohydroxamic acid with 3,3-diethoxypentane (B15476757) or a related diethyl ketone equivalent.

Structure

3D Structure

Properties

CAS No. |

62284-01-9 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

5,5-diethyl-3-phenyl-1,4,2-dioxazole |

InChI |

InChI=1S/C12H15NO2/c1-3-12(4-2)14-11(13-15-12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

VOFTZLXMDQCTIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OC(=NO1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Diethyl 3 Phenyl 5h 1,4,2 Dioxazole and Analogues

Strategies for the Construction of the 1,4,2-Dioxazole (B14750496) Core

The formation of the 1,4,2-dioxazole ring system is primarily achieved through methodologies that assemble the five-membered ring from smaller components. These strategies often rely on the inherent reactivity of precursors that can be induced to cyclize under specific reaction conditions, frequently involving metal catalysis or the generation of reactive intermediates.

Cycloaddition Reactions in 1,4,2-Dioxazole Synthesis

Cycloaddition reactions represent a highly effective and atom-economical approach to heterocyclic synthesis. For the 1,4,2-dioxazole core, both [4+1] and [3+2] heterocyclization strategies have been explored, providing distinct routes to this valuable chemical scaffold.

In a [4+1] heterocyclization, a four-atom component reacts with a one-atom component to form a five-membered ring. This approach has been successfully applied to the synthesis of 1,4,2-dioxazoles, most notably through gold catalysis.

A novel and efficient method for the regiospecific synthesis of 1,4,2-dioxazoles involves the gold-catalyzed [4+1] heterocyclization of hydroxamic acids with nonactivated alkynes. chem-station.com This methodology is characterized by its high efficiency, operational simplicity, mild reaction conditions, and compatibility with a good range of functional groups. chem-station.comnih.gov The process avoids the need for hazardous reagents often associated with traditional synthetic routes. nih.gov

The reaction proceeds with various aromatic and aliphatic alkynes, affording the corresponding 1,4,2-dioxazole derivatives in moderate to high yields. nih.gov A proposed mechanism suggests that a cationic gold catalyst activates the terminal alkyne, which is then subjected to a nucleophilic attack by the hydroxamic acid, leading to the formation of the desired product. nih.gov Control experiments conducted during the development of this method support the involvement of a nitrile oxide intermediate in this oxidative cyclization reaction. mdpi.com This strategy has been successfully applied to gram-scale synthesis and has shown potential for the late-stage modification of drug molecules. mdpi.com

Below is a table summarizing the scope of the gold-catalyzed [4+1] heterocyclization for the synthesis of various 1,4,2-dioxazole analogues.

| Hydroxamic Acid Precursor | Alkyne Precursor | Resulting 1,4,2-Dioxazole Product | Yield (%) |

|---|---|---|---|

| Benzohydroxamic acid | 1-Pentyne | 5-Methyl-5-propyl-3-phenyl-5H-1,4,2-dioxazole | 85% |

| Benzohydroxamic acid | 1-Hexyne | 5-Butyl-5-methyl-3-phenyl-5H-1,4,2-dioxazole | 82% |

| Benzohydroxamic acid | Phenylacetylene | 5-Methyl-3,5-diphenyl-5H-1,4,2-dioxazole | 75% |

| 4-Methoxybenzohydroxamic acid | 1-Pentyne | 3-(4-Methoxyphenyl)-5-methyl-5-propyl-5H-1,4,2-dioxazole | 88% |

| 4-Chlorobenzohydroxamic acid | 1-Pentyne | 3-(4-Chlorophenyl)-5-methyl-5-propyl-5H-1,4,2-dioxazole | 78% |

| Cyclohexanecarbohydroxamic acid | 1-Pentyne | 3-Cyclohexyl-5-methyl-5-propyl-5H-1,4,2-dioxazole | 65% |

While gold catalysis has proven to be a highly effective strategy for the [4+1] synthesis of 1,4,2-dioxazoles, the exploration of other metal catalysts for this specific transformation is not as extensively documented in scientific literature. Transition metals such as rhodium and copper are widely used in various cycloaddition reactions to construct other heterocyclic systems, but their application in the [4+1] heterocyclization of hydroxamic acids and alkynes to form 1,4,2-dioxazoles is not a prominent theme in published research. The novelty and success of the gold-catalyzed method currently position it as the principal example of this synthetic approach.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful and widely used reaction in organic chemistry for the synthesis of five-membered heterocyclic rings. This reaction involves a 1,3-dipole reacting with a dipolarophile.

Nitrile oxides are well-established 1,3-dipoles that readily undergo [3+2] cycloaddition reactions. chem-station.comnih.gov The most common application of this reaction involves the use of carbon-carbon multiple bonds as dipolarophiles. nih.gov Specifically, the reaction of a nitrile oxide with an alkene yields a 2-isoxazoline, while reaction with an alkyne produces an isoxazole (B147169). chem-station.comresearchgate.net These reactions are of considerable importance in organic synthesis as isoxazoles and isoxazolines are versatile building blocks for more complex molecules. chem-station.comnih.gov

The direct [3+2] cycloaddition of a nitrile oxide with the carbon-oxygen double bond of an unsaturated substrate like a ketone, which would be required to form the 1,4,2-dioxazole ring structure, is not a conventional or widely reported synthetic strategy. The literature on nitrile oxide cycloadditions overwhelmingly focuses on their reactions with C=C and C≡C bonds. However, it is noteworthy that a nitrile oxide intermediate has been mechanistically implicated in the gold-catalyzed [4+1] synthesis of 1,4,2-dioxazoles from hydroxamic acids and alkynes, suggesting a potential, albeit indirect, link between nitrile oxide chemistry and the formation of this specific heterocyclic system. mdpi.com

[3+2] Cycloaddition Approaches

Regioselective [3+2] Cycloaddition of Alkynyl Triazenes with Dioxazoles for Related Oxazole (B20620) Synthesis

A notable strategy for the formation of related oxazole structures involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.govrsc.orgrsc.org While this method utilizes 1,2,4-dioxazoles as starting materials rather than synthesizing 1,4,2-dioxazoles, it is a significant example of a [3+2] cycloaddition in this area of heterocyclic chemistry. In this reaction, the alkynyl triazene (B1217601), an electron-rich alkyne, reacts with the dioxazole in a process that is believed to involve a nitrene transfer. nih.govrsc.org The reaction is characterized by its mild conditions and the potential for the triazene group in the resulting oxazole to be further transformed, for instance, into an iodo-oxazole, opening avenues for diverse structural modifications. nih.govrsc.orgrsc.org

The proposed mechanism for this gold-catalyzed reaction begins with the coordination of the gold catalyst to the alkynyl triazene. nih.gov This is followed by a regioselective attack of the dioxazole. nih.gov Subsequent ring fragmentation leads to the formation of a gold carbene species, which then undergoes intramolecular cyclization to yield the fully substituted oxazole product. nih.gov

A variety of gold catalysts have been explored for this transformation, with combinations like JohnPhosAuCl and AgOTf showing high efficacy. scispace.com The reaction tolerates a range of substituents on both the alkynyl triazene and the dioxazole, including different amine-derived triazenes and dioxazoles derived from various aromatic and cinnamic acids. nih.govrsc.org

| Alkynyl Triazene Substituent | Dioxazole Substituent | Product Yield |

|---|---|---|

| Dimethyl amine derived | 2-Methylbenzoic acid derived | Satisfactory |

| Tetrahydropyrrole derived | 4-Chlorobenzoic acid derived | Slightly lower |

| - | 2-Naphthoic acid derived | Satisfactory |

| - | Cinnamic acid derived | 85% |

Multicomponent Reaction (MCR) Approaches for 1,4,2-Dioxazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,4,2-dioxazoles from simple starting materials in a single step.

A noteworthy multicomponent strategy for the synthesis of 1,4,2-dioxazoles employs dichloromethane (B109758) (DCM) as a C1 source. researchgate.netresearchgate.net This approach is particularly attractive as it utilizes an inexpensive and readily available commodity chemical to construct the heterocyclic core. researchgate.net The reaction proceeds under mild, metal-free conditions and demonstrates a broad substrate scope. researchgate.netresearchgate.net The synthetic utility of this method is further highlighted by its applicability to the preparation of deuterated 1,4,2-dioxazoles and the late-stage functionalization of more complex molecules. researchgate.net

Chemoselectivity is a critical aspect of the multicomponent synthesis of 1,4,2-dioxazoles. researchgate.netresearchgate.net In the DCM-based approach, the success of the reaction hinges on the careful selection of nucleophiles to prevent unwanted side reactions. researchgate.netresearchgate.net This tuning of nucleophilicity allows for excellent chemoselectivity in the formation of the desired dioxazole ring. researchgate.netresearchgate.net The development of such chemoselective protocols is a significant advancement in the practical synthesis of these valuable heterocyclic compounds. researchgate.net

Classical and Emerging Synthetic Pathways for 1,4,2-Dioxazoles

Beyond multicomponent reactions, several classical and newly developed methods are available for the synthesis of the 1,4,2-dioxazole ring system.

The reaction of hydroxamic acids with acetylene (B1199291) esters represents a known route to 3-substituted 5-methoxycarbonyl-5-methoxycarbonylmethyl-1,4,2-dioxazoles. researchgate.net This addition reaction provides a direct method for constructing the 1,4,2-dioxazole ring. researchgate.net Additionally, the addition of benzohydroxamic acid to propiolate esters also yields 1,4,2-dioxazoles. researchgate.net These compounds can then undergo a base-catalyzed ring-opening to form O-vinyl hydroxamic acids, which can be thermally converted to 1,3-oxazoles. researchgate.net

While not a direct synthesis of 1,4,2-dioxazoles, the reaction of benzhydroxamic acids with the diethylketals of ketones such as acetone, cyclohexanone, acetophenone, and benzophenone (B1666685) to form 2,2,5-trisubstituted-1,3,4-dioxazoles is conceptually relevant. researchgate.net This reaction demonstrates the utility of hydroxamic acids as key precursors in the formation of dioxazole rings through reaction with ketone-derived functionalities. researchgate.net These 1,3,4-dioxazoles are noted to decompose at elevated temperatures to yield phenylisocyanates and ketones. researchgate.net This underlying reactivity highlights the potential for similar strategies to be adapted for the synthesis of the isomeric 1,4,2-dioxazole system, likely through the careful choice of reagents and reaction conditions to control the regiochemistry of the cyclization.

Table of Compounds

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 5,5-Diethyl-3-phenyl-5H-1,4,2-dioxazole | C13H15NO2 | Target Compound |

| Alkynyl triazene | Variable | Reactant |

| 1,2,4-Dioxazole | Variable | Reactant |

| Oxazole | Variable | Product |

| Dichloromethane (DCM) | CH2Cl2 | C1 Source/Solvent |

| Hydroxamic acid | R-CO-NHOH | Reactant |

| Acetylene ester | Variable | Reactant |

| 1,4,2-Dioxazole | Variable | Product |

| Propiolate ester | Variable | Reactant |

| O-Vinyl hydroxamic acid | Variable | Intermediate |

| 1,3-Oxazole | Variable | Product |

| Diethylketal | Variable | Reactant |

| 1,3,4-Dioxazole | Variable | Product |

| Phenylisocyanate | C7H5NO | Decomposition Product |

| JohnPhosAuCl | C30H44AuClP | Catalyst |

| Silver trifluoromethanesulfonate (B1224126) (AgOTf) | AgCF3SO3 | Co-catalyst |

Substrate Scope and Functional Group Compatibility in 1,4,2-Dioxazole Synthesis

The efficiency and applicability of 1,4,2-dioxazole synthesis are significantly influenced by the nature of the substituents on the starting materials and the compatibility of the reaction conditions with other functional groups present in the molecules.

Influence of Alkyl and Aryl Substituents (e.g., Diethyl and Phenyl Groups) on Reaction Efficiency

The electronic and steric properties of the alkyl and aryl substituents on the hydroxamic acid and the ketone precursors play a crucial role in the efficiency of the cyclization reaction. In the case of this compound, the phenyl group at the 3-position, derived from benzohydroxamic acid, generally enhances the stability of the molecule due to conjugation.

Studies on related gold-catalyzed syntheses of highly functionalized oxazoles from 1,4,2-dioxazoles have provided insights into the effects of substituents. The reaction efficiency is affected by the nature of the aryl substituents on the dioxazole ring. For instance, electron-withdrawing groups (e.g., p-Cl, p-F) and electron-donating groups (e.g., p-MeO) on the phenyl ring are well-tolerated, often leading to high product yields. researchgate.net Steric hindrance from ortho-substituents on the aryl group appears to have little negative effect on the reaction course. researchgate.net

Regarding the alkyl groups at the 5-position, such as the diethyl groups in the target molecule, their primary influence is steric. While bulky alkyl groups can potentially hinder the approach of the reactants, studies on similar systems with methyl, cyclohexyl, and even bulky adamantyl groups have shown that these are also suitable substrates, affording products in good to excellent yields. researchgate.net This suggests that the diethyl groups in this compound are unlikely to pose a significant steric impediment to its synthesis.

The following table summarizes the effect of various substituents on the yield of oxazoles in a gold-catalyzed reaction involving 1,4,2-dioxazoles, which can be seen as indicative of the general tolerance of the dioxazole ring to substitution.

Table 1: Influence of Substituents on Reaction Yield in a Gold-Catalyzed Reaction of 1,4,2-Dioxazoles

| Aryl Substituent at C3 | Yield (%) | Alkyl Substituent at C5 | Yield (%) |

|---|---|---|---|

| p-Fluorophenyl | 90 | Methyl | 96 |

| p-Chlorophenyl | 93 | Cyclohexyl | 71 |

| p-Trifluoromethylphenyl | 77 | Adamantyl | 85 |

| p-Methoxyphenyl | 92 | - | - |

| o-Methylphenyl | 90 | - | - |

Data extrapolated from studies on the synthesis of functionalized oxazoles from 1,4,2-dioxazoles. researchgate.net

Compatibility with Diverse Functional Groups during Cyclization

The development of synthetic methodologies that are tolerant of a wide range of functional groups is a key objective in modern organic chemistry, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Gold-catalyzed syntheses of related heterocycles from 1,4,2-dioxazoles have demonstrated good functional group compatibility. researchgate.net

For the direct synthesis of this compound from benzohydroxamic acid and diethyl ketone, the reaction is typically carried out under acidic conditions. This would necessitate consideration for acid-labile functional groups if they were present on either of the starting materials. However, the core reaction itself is a condensation and cyclization that does not inherently require harsh reagents that would limit its compatibility with many common functional groups. The stability of the 1,4,2-dioxazole ring itself to a variety of reaction conditions has been noted, which is a testament to its robustness. researchgate.netresearchgate.net

Green Chemistry Principles in 1,4,2-Dioxazole Synthesis

The application of green chemistry principles to the synthesis of 1,4,2-dioxazoles aims to reduce the environmental impact of the chemical processes involved. This includes the use of milder reaction conditions, environmentally benign solvents, catalyst-free systems, and maximizing atom economy.

Mild Reaction Conditions and Solvent Systems

Recent advancements in the synthesis of 1,4,2-dioxazoles have focused on employing mild reaction conditions. osi.lvrsc.org For instance, gold-catalyzed methodologies often proceed at room temperature or with gentle heating, which reduces energy consumption. researchgate.netnih.gov In the context of synthesizing 3-aryl-1,4,2-dioxazol-5-ones, a one-pot method has been developed that proceeds under mild conditions and minimizes the use of hazardous solvents. scholaris.ca This method favors ethyl acetate (B1210297), a relatively benign solvent, over the more harmful dichloromethane. scholaris.ca The development of syntheses in aqueous media, potentially utilizing nanoreactors, represents a significant step towards greener solvent systems. researchgate.net

Metal-Free Synthetic Methodologies

While gold-catalyzed reactions offer high efficiency, the development of metal-free alternatives is a key goal of green chemistry to avoid the use of expensive and potentially toxic heavy metals. Catalyst-free methods for the synthesis of related heterocycles, such as 1,4,2-dithiazoles, have been successfully developed, suggesting that similar approaches for 1,4,2-dioxazoles are feasible. rsc.orgresearchgate.net The condensation reaction between a hydroxamic acid and a ketone to form a 1,4,2-dioxazole can often be achieved with only an acid or base catalyst, which can be a simple and environmentally friendly inorganic or organic molecule, thus avoiding the need for metal catalysts.

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov The ideal synthesis has a 100% atom economy, where all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound from benzohydroxamic acid and diethyl ketone is a condensation reaction that produces water as the primary byproduct. The atom economy for this reaction can be calculated as follows:

Reaction: C₇H₇NO₂ (Benzohydroxamic acid) + C₅H₁₀O (Diethyl ketone) → C₁₂H₁₅NO₂ (this compound) + H₂O

Molar Masses:

Benzohydroxamic acid: 137.14 g/mol

Diethyl ketone: 86.13 g/mol

this compound: 205.25 g/mol

Water: 18.02 g/mol

Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100% (205.25 g/mol / (137.14 g/mol + 86.13 g/mol )) x 100% = 91.9%

This high atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product. Waste reduction strategies would focus on minimizing solvent usage, using recyclable catalysts (if any are employed), and developing one-pot procedures to reduce the number of purification steps and the associated solvent waste. scholaris.ca

The following table provides a summary of the green chemistry aspects of 1,4,2-dioxazole synthesis.

Table 2: Green Chemistry Metrics in 1,4,2-Dioxazole Synthesis

| Green Chemistry Principle | Application in 1,4,2-Dioxazole Synthesis |

|---|---|

| Mild Reaction Conditions | Use of room temperature or gentle heating in catalyzed reactions. |

| Safer Solvents | Shift from chlorinated solvents (e.g., dichloromethane) to more benign alternatives like ethyl acetate or aqueous media. |

| Catalysis | Development of efficient gold-catalyzed reactions and exploration of metal-free catalytic systems. |

| Atom Economy | High inherent atom economy (e.g., ~92% for condensation with ketones) with water as the main byproduct. |

| Waste Reduction | Implementation of one-pot syntheses to minimize intermediate isolation and purification steps, thereby reducing solvent waste. |

Reaction Mechanisms and Kinetics of 5,5 Diethyl 3 Phenyl 5h 1,4,2 Dioxazole Transformations

Mechanistic Investigations of 1,4,2-Dioxazole (B14750496) Formation

The formation of the 1,4,2-dioxazole ring system is a topic of significant interest in synthetic organic chemistry. Various methodologies have been developed, and mechanistic studies have been conducted to understand the pathways leading to these heterocyclic structures. These investigations are crucial for optimizing reaction conditions and expanding the substrate scope.

Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including derivatives of 1,4,2-dioxazole. rsc.org Gold catalysts, particularly cationic gold(I) complexes, are known for their ability to activate carbon-carbon multiple bonds, facilitating nucleophilic attack and subsequent cyclization.

In the context of forming substituted oxazoles from 1,4,2-dioxazoles, a plausible mechanism involves the gold catalyst coordinating to an alkyne. This coordination renders the alkyne more electrophilic and susceptible to nucleophilic attack. In a regioselective [3+2] cycloaddition of alkynyl triazenes with 1,4,2-dioxazoles, the gold catalyst is proposed to coordinate with the alkynyl triazene (B1217601). This activation facilitates a regioselective attack by the dioxazole at the carbon atom adjacent to the triazenyl group, driven by the polarity of the triple bond. nih.gov

The catalytic cycle in gold-catalyzed reactions often involves the formation of key intermediates. For instance, in the reaction of ynamides with 1,4,2-dioxazoles, a cationic gold catalyst facilitates the generation of an α-imino gold-carbene intermediate. This highly reactive species is formed through the elimination of a ketone from the dioxazole ring. The α-imino gold-carbene then undergoes cyclization to afford highly functionalized oxazoles. rsc.orgrsc.org This demonstrates that 1,4,2-dioxazoles can act as efficient N-acyl nitrene equivalents in the presence of a gold catalyst. rsc.orgresearchgate.net The choice of the gold catalyst and its counter-ion can influence the efficiency of the reaction. For example, catalysts like IPrAu(MeCN)SbF6 or IPrAuNTf2 have been shown to be effective. researchgate.net

A proposed mechanism for the gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles is depicted below:

Initially, the gold catalyst coordinates to the alkynyl triazene 1 to form complex A or A' . This complex is then regioselectively attacked by the dioxazole 2 . The resulting intermediate B transforms into the gold carbene species C with the elimination of acetone. Subsequent intramolecular cyclization and aromatization lead to the final oxazole (B20620) product 3 and regeneration of the gold catalyst. nih.gov

Cycloaddition reactions are a common strategy for the synthesis of heterocyclic rings. These reactions can proceed through either a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise mechanism involving the formation of an intermediate. The nature of the reactants and reaction conditions often dictates the operative pathway. researchgate.netresearchgate.net

For [4+2] cycloadditions, both concerted and stepwise pathways are possible. researchgate.net Stepwise mechanisms may involve the formation of zwitterionic or diradical intermediates. researchgate.net The distinction between these mechanisms is crucial as it can affect the stereochemistry of the final product. researchgate.net While concerted reactions are typically stereospecific, stepwise reactions may lead to a loss of stereochemical information due to free rotation around single bonds in the intermediate. researchgate.net The nature of the interactions between the reactants, whether polar or non-polar, can influence the likelihood of a stepwise pathway. researchgate.net

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials. beilstein-journals.orgsemanticscholar.org In the synthesis of thiazole (B1198619) derivatives, which are structurally related to dioxazoles, cascade reactions involving Michael addition, elimination, and intramolecular cyclization have been reported. In some of these reactions, a base such as potassium hydroxide (B78521) is used, which can act as a proton scavenger to facilitate the necessary deprotonation steps. nih.gov

In certain MCRs for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, a cascade reaction is initiated which can involve the elimination of a molecule like aniline. beilstein-journals.org The efficiency and selectivity of MCRs can often be enhanced by the use of catalysts. These catalysts can play multiple roles, including activating substrates, bringing reactants together, and controlling the reaction pathway to avoid the formation of byproducts.

Proposed Pathways for Gold-Catalyzed Heterocyclization

Mechanistic Studies of 1,4,2-Dioxazole Reactivity

The reactivity of the 1,4,2-dioxazole ring is of considerable interest, particularly its role as a precursor to reactive intermediates. Studies have shown that 1,4,2-dioxazoles can serve as effective N-acyl nitrene equivalents in the presence of a gold catalyst. rsc.orgresearchgate.net

In a gold-catalyzed regioselective [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles, the dioxazole ring undergoes fragmentation. This process is triggered by the gold catalyst and results in the formation of an α-imino gold-carbene intermediate and the elimination of a ketone. rsc.orgrsc.org This reactivity highlights the utility of 1,4,2-dioxazoles as synthons for constructing other heterocyclic systems, such as highly functionalized oxazoles. rsc.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates high regioselectivity and functional group compatibility. researchgate.net

The table below summarizes the scope of a gold-catalyzed reaction between ynamides and various 1,4,2-dioxazole derivatives to form functionalized oxazoles. researchgate.net

| Entry | Dioxazole Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | p-FC6H4 | 3v | 90 |

| 2 | p-ClC6H4 | 3w | 93 |

| 3 | p-CF3C6H4 | 3x | 77 |

| 4 | p-MeOC6H4 | 3y | 92 |

| 5 | 2-Naphthyl | 3z | 95 |

| 6 | Methyl | 3zf | 96 |

| 7 | Cyclohexyl | 3zg | 88 |

| 8 | Adamantyl | 3zh | 71 |

Nitrene Transfer Processes from Dioxazole Derivatives

1,4,2-Dioxazoles, including 5,5-Diethyl-3-phenyl-5H-1,4,2-dioxazole, are recognized as effective N-acyl nitrene precursors. researchgate.netresearchgate.net These compounds provide a valuable alternative to potentially hazardous reagents like acyl azides for generating highly reactive N-acyl nitrene or N-acyl nitrenoid intermediates. researchgate.netrsc.org This reactivity is particularly evident in transition metal-catalyzed reactions.

A notable application is the gold-catalyzed [3+2] cycloaddition with ynamides, which yields highly functionalized oxazoles under mild conditions. researchgate.netrsc.orgrsc.org In this process, the 1,4,2-dioxazole ring acts as an efficient N-acyl nitrene equivalent. The reaction is believed to proceed through the formation of an α-imino gold-carbene intermediate, which is generated upon the elimination of a ketone from the dioxazole ring. researchgate.netrsc.orgrsc.org For this compound, this eliminated ketone would be diethyl ketone. The resulting α-imino gold-carbene can then be trapped by various substrates, such as an N-aryl ring, leading to cyclized products like fused indole (B1671886) derivatives. rsc.org

The general mechanism for metal-catalyzed nitrene transfer from a related class, dioxazolones, involves the coordination of the dioxazolone to a metal center, followed by decarboxylation to form a metal-nitrenoid species. acs.org This intermediate then engages in the subsequent bond-forming steps. A similar pathway, involving the elimination of a ketone instead of carbon dioxide, is postulated for 1,4,2-dioxazoles. This method offers high chemo- and regioselectivity under milder reaction conditions compared to traditional nitrene sources. researchgate.netrsc.org

Table 1: Comparison of Nitrene Precursors

| Precursor Class | Structure Example | Leaving Group | Reactive Intermediate | Key Features |

|---|---|---|---|---|

| Acyl Azides | R-CO-N₃ | N₂ | Acyl Nitrene | Often hazardous and unstable. rsc.org |

| 1,4,2-Dioxazol-5-ones | 3-Phenyl-1,4,2-dioxazol-5-one (B8146842) | CO₂ | Acyl Nitrene/Nitrenoid | More stable alternative to acyl azides. rsc.orgacs.org |

| 1,4,2-Dioxazoles | This compound | R₂C=O (Ketone) | Acyl Nitrene/Nitrenoid | Activated by transition metals or heat. researchgate.netrsc.org |

Ring Fragmentation and Rearrangement Pathways

The fragmentation of the 1,4,2-dioxazole ring is fundamental to its reactivity. Thermally, 1,4,2-dioxazoles are known to decompose at elevated temperatures (above 150 °C). researchgate.netrsc.org This thermal decomposition pathway involves the fragmentation of the heterocyclic ring to yield two primary products: an isocyanate (from the N=C-O portion) and a ketone (from the O-C(R₂)₂-O portion). researchgate.netrsc.org In the case of this compound, this reaction would produce phenyl isocyanate and diethyl ketone.

In the context of metal-catalyzed reactions, as discussed previously, ring fragmentation is a key step. The coordination of the dioxazole to a metal catalyst facilitates the cleavage of the ring and the elimination of the ketone, leading to the formation of a metal-nitrenoid or an α-imino gold-carbene intermediate. researchgate.netrsc.orgrsc.org This fragmentation is the trigger for the subsequent nitrene transfer chemistry.

Rearrangements can also occur following initial fragmentation. For instance, in reactions involving 3-phenethyl-1,4,2-dioxazol-5-one, an unexpected rearrangement was observed where a C-C bond from the substrate's backbone is replaced by the acyl nitrene, leading to the formation of six-membered lactams. acs.org While this example is from a related dioxazolone, it highlights the potential for complex rearrangement cascades following the initial ring-opening event in these heterocyclic systems.

Isomerization Phenomena in Related Heterocycles

While specific isomerization studies on this compound are not extensively documented, examining related heterocyclic systems provides insight into potential isomerization pathways. Heterocyclic compounds are known to undergo various forms of isomerization, including thermal, photochemical, and catalytic transformations. osi.lv

For example, isoxazoles can undergo isomerization to 2-carbonyl-2H-azirines, a process that can be initiated by heat, light, or catalysts. osi.lv This transformation acts as a reactivity switch, enabling different synthetic routes. Another relevant example is the photoisomerization of azobenzene (B91143) derivatives containing dihydropyrazole heterocycles, which undergo a reversible E-to-Z isomerization under UV irradiation. nih.gov Such phenomena are crucial in the development of molecular switches and materials with tunable properties.

Rearrangements that constitute a form of isomerization are also common. In pyrazole (B372694) chemistry, nitrene intermediates have been shown to undergo unusual rearrangements. mdpi.com These examples underscore that the core structure of heterocycles related to dioxazoles is susceptible to isomerization, suggesting that this compound or its reaction intermediates could potentially undergo similar transformations under specific energetic conditions.

Kinetic Analysis of Transformation Pathways

A kinetic analysis of the transformation pathways of this compound is essential for understanding reaction rates and optimizing conditions for desired outcomes. This involves determining reaction orders, rate constants, and activation energies for key steps like thermal decomposition.

Determination of Reaction Orders and Rate Constants (e.g., thermal decomposition, conceptually)

The kinetics of decomposition reactions are often studied using thermogravimetric analysis (TGA) under non-isothermal conditions. ijrbat.in Conceptually, to determine the reaction order and rate constant for the thermal decomposition of this compound, one could monitor the concentration of the reactant over time at a constant temperature.

For many unimolecular decomposition reactions, the process follows first-order or pseudo-first-order kinetics. nih.gov In a first-order reaction, the rate of decomposition is directly proportional to the concentration of the dioxazole:

Rate = k[Dioxazole]

The rate constant, k, can be determined experimentally by plotting the natural logarithm of the dioxazole concentration versus time, which should yield a straight line with a slope of -k.

For instance, studies on the degradation of a different cyclic ether, 1,4-dioxane (B91453), using heat-activated persulfate oxidation found that the kinetics fit well to a pseudo-first-order reaction model. nih.gov The rate constants were determined under various conditions, showing a strong dependence on temperature and oxidant concentration. nih.gov A similar experimental design could be applied to study the decomposition of this compound to elucidate its kinetic parameters.

Activation Energy Calculations for Key Steps

The activation energy (Ea) represents the minimum energy barrier that must be overcome for a reaction to occur. It is a critical parameter that dictates the temperature sensitivity of the reaction rate. The activation energy can be calculated from the rate constants measured at different temperatures using the Arrhenius equation:

k = A * e(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature.

Experimentally, Ea is determined by measuring the rate constant at several different temperatures. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R. Various computational methods, such as the Kissinger, Ozawa-Flynn-Wall (OFW), and Coats-Redfern methods, can also be applied to data from thermal analysis (like TGA or DSC) to calculate the activation energy for solid-state decompositions. purdue.eduijaem.netmaterialsciencejournal.orgmdpi.com

For example, the activation energy for the decomposition of certain high-energy triazolotetrazine derivatives was found to be in the range of 129.0 to 292.2 kJ/mol. mdpi.com These values provide a conceptual benchmark for the energy requirements of heterocyclic ring decomposition. Calculating the activation energy for the key transformation steps of this compound would provide fundamental insights into its stability and reactivity. mdpi.com

Table 2: Conceptual Kinetic Parameters in Heterocycle Decomposition

| Parameter | Definition | Conceptual Method of Determination | Example from Related Studies |

|---|---|---|---|

| Reaction Order | The exponent of the concentration term in the rate law. | Method of initial rates; fitting concentration vs. time data. | Pseudo-first-order for 1,4-dioxane degradation. nih.gov |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Slope of the line in a plot of ln[conc] vs. time (for 1st order). | Varies with temperature and conditions. nih.gov |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Arrhenius plot (ln(k) vs. 1/T); Isoconversional methods (e.g., Kissinger, OFW). purdue.edumdpi.com | 129.0 - 292.2 kJ/mol for triazolotetrazine derivatives. mdpi.com |

| Pre-exponential Factor (A) | Frequency of collisions in the correct orientation. | Intercept of the Arrhenius plot. | Determined alongside Ea from kinetic analysis. purdue.edu |

Advanced Spectroscopic and Analytical Characterization of 5,5 Diethyl 3 Phenyl 5h 1,4,2 Dioxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5,5-Diethyl-3-phenyl-5H-1,4,2-dioxazole, a combination of ¹H and ¹³C NMR techniques, including two-dimensional methods, would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and phenyl protons. The aromatic protons of the phenyl group would likely appear as a complex multiplet in the downfield region (typically δ 7.4-8.0 ppm) due to their varied electronic environments. The ethyl groups, being diastereotopic due to the chiral center at C5, are anticipated to show more complex splitting patterns than simple quartets and triplets. The methylene (B1212753) protons (CH₂) would likely appear as two separate multiplets, and the methyl protons (CH₃) as two distinct triplets.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl-H (ortho) | 7.8-8.0 |

| Phenyl-H (meta, para) | 7.4-7.6 |

| Ethyl CH₂ | 1.8-2.0 |

| Ethyl CH₃ | 0.9-1.1 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The quaternary carbon of the dioxazole ring (C5) bearing the two ethyl groups would be found significantly downfield. The carbon of the C=N bond (C3) would also exhibit a characteristic downfield shift. The phenyl carbons would appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the dioxazole ring) having a distinct chemical shift. The carbons of the two ethyl groups would be observed in the upfield aliphatic region.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C3) | 160-165 |

| Phenyl C (ipso) | 130-135 |

| Phenyl C (ortho, meta, para) | 128-132 |

| Dioxazole C (C5) | 110-115 |

| Ethyl CH₂ | 25-30 |

| Ethyl CH₃ | 8-12 |

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connection between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the CH, CH₂, and CH₃ groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C=N, C-O, and aromatic C-H and C=C bonds. The C=N stretching vibration of the dioxazole ring would likely appear in the 1600-1650 cm⁻¹ region. The C-O single bond stretches would be expected in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the ethyl groups would be found just below 3000 cm⁻¹.

| Predicted Vibrational Frequencies | |

| Functional Group | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| C=N Stretch | 1600-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1000-1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound. Through ionization and analysis of the mass-to-charge ratio of the resulting ions, precise information about a molecule's composition and fragmentation can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound. This technique provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen). Comparison of the experimentally measured mass with the theoretical mass would serve to verify the molecular formula, C13H17NO2.

Table 1: Theoretical Isotopic Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass |

|---|---|---|

| C13H17NO2 | [M]+ | Data not available |

| [M+H]+ | Data not available |

No experimental HRMS data for this compound has been reported in the surveyed literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the protonated molecule. In an MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the diethyl group or the phenyl ring, and the rupture of the dioxazole ring. These fragmentation pathways help to confirm the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Stereochemistry

A successful single crystal X-ray diffraction analysis of this compound would yield a detailed model of its molecular structure. This would allow for the precise measurement of all bond lengths and angles within the molecule. The data would confirm the geometry of the 5H-1,4,2-dioxazole ring and the orientation of the phenyl and diethyl substituents.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

No published crystallographic data for this compound are currently available.

Analysis of Intermolecular Interactions and Crystal Packing

The crystallographic data would also reveal the nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern how the molecules arrange themselves in the solid state. Understanding the crystal packing is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the proposed stoichiometry of the compound.

Table 3: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | Calculated from C13H17NO2 | Data not available |

| Hydrogen (H) | Calculated from C13H17NO2 | Data not available |

No experimental elemental analysis data for this compound has been reported.

Computational and Theoretical Investigations of 5,5 Diethyl 3 Phenyl 5h 1,4,2 Dioxazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These computational methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Geometry Optimization and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the forces acting on the atoms, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation. nih.gov

For a molecule like 5,5-Diethyl-3-phenyl-5H-1,4,2-dioxazole, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be performed to obtain its optimized geometry in the gas phase or in a solvent. researchgate.net The stability of the molecule is then assessed by analyzing its total energy and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (dioxazole ring) | 1.43 | - | - |

| C=N (dioxazole ring) | 1.28 | - | - |

| O-N (dioxazole ring) | 1.45 | - | - |

| C-C (phenyl ring) | 1.39 | - | - |

| C-H (phenyl ring) | 1.08 | - | - |

| C-C (ethyl group) | 1.54 | - | - |

| C-H (ethyl group) | 1.09 | - | - |

| O-C-N (dioxazole ring) | - | 110.0 | - |

| C-N-O (dioxazole ring) | - | 105.0 | - |

| Phenyl-Dioxazole | - | - | 30.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be sufficiently accurate. For related heterocyclic compounds, ab initio calculations have been used to refine geometric parameters and electronic properties. chemintech.ru

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are distributed within a molecule, providing insights into chemical bonding and reactivity. Electrostatic potential (ESP) maps are graphical representations of the electrostatic potential on the electron density surface. These maps are useful for identifying electrophilic and nucleophilic sites within a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

HOMO-LUMO Energy Gaps and Reactivity Prediction

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO-LUMO gap would be calculated to predict its reactivity. The shapes and energies of these orbitals would also provide information about the molecule's charge transfer possibilities. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.

Orbital Interactions in Cycloaddition Processes

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. researchgate.net The feasibility and stereochemistry of these reactions can often be explained by FMO theory. The interaction between the HOMO of one reactant and the LUMO of the other is the dominant factor in determining the reaction pathway. For heterocyclic compounds, such as those with isoxazole (B147169) and thiazole (B1198619) rings, cycloaddition reactions are important synthetic routes. ijpcbs.comresearchgate.net Theoretical studies of these reactions involve analyzing the orbital symmetries and energy gaps between the frontier orbitals of the reactants to predict the most favorable reaction pathway and the structure of the resulting cycloadduct.

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Reaction Mechanisms

The study of reaction mechanisms through computational methods provides invaluable insights into the formation, isomerization, and decomposition of chemical compounds. For this compound, such studies would theoretically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of relevant reactions. This would allow for the identification of intermediates, transition states, and the calculation of activation energies, thereby elucidating the most probable reaction pathways.

Hypothetical Data Table for Reaction Mechanism Analysis:

| Reaction Step | Reactants | Products | Transition State Geometry (Key Parameters) | Calculated Activation Energy (kcal/mol) |

| Formation | Benzonitrile oxide, Diethylketone | This compound | C-O bond forming, N-C-O angle | Data not available |

| Ring Opening | This compound | Open-chain intermediate | O-O bond cleavage, C-O bond rotation | Data not available |

| Rearrangement | This compound | Isomeric structures | Phenyl group migration, Diethyl group shift | Data not available |

Prediction of Regioselectivity and Stereoselectivity

Computational modeling is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. In the context of the synthesis of this compound, computational analysis could predict the preferred orientation of reactant molecules and the stereochemical outcome of the reaction. This is typically achieved by comparing the energies of different transition states leading to various possible products.

Molecular Dynamics Simulations

Conformational Dynamics and Flexibility of the Dioxazole Ring

Molecular dynamics (MD) simulations could provide a detailed picture of the conformational landscape of the this compound molecule. By simulating the motion of atoms over time, it would be possible to understand the flexibility of the dioxazole ring and the rotational freedom of the phenyl and diethyl substituents. Such simulations would reveal the most stable conformations and the energy barriers between them.

Hypothetical Data Table for Conformational Analysis:

| Conformer | Dihedral Angle (C-O-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair-like | Data not available | Data not available | Data not available |

| Boat-like | Data not available | Data not available | Data not available |

| Twist-boat | Data not available | Data not available | Data not available |

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment. MD simulations incorporating explicit solvent molecules would be essential to understand how different solvents affect the conformational preferences and dynamics of this compound. Parameters such as the radial distribution function and solvation free energy could be calculated to quantify these solvent effects.

Applications of 5,5 Diethyl 3 Phenyl 5h 1,4,2 Dioxazole in Advanced Organic Synthesis

5,5-Diethyl-3-phenyl-5H-1,4,2-dioxazole as a Synthetic Building Block

The utility of this compound in organic synthesis is largely attributed to its ability to act as a stable and easily handleable source of reactive species. This has led to its application in several key synthetic methodologies.

Recent research has highlighted the role of 1,4,2-dioxazoles as effective precursors for N-acyl nitrene intermediates. researchgate.netrsc.org These intermediates are highly sought after for their ability to undergo a variety of transformations. The thermal or photo-induced decomposition of 1,4,2-dioxazoles can generate these reactive species through the elimination of a ketone. researchgate.net This approach presents a milder and potentially safer alternative to the use of traditionally hazardous nitrene precursors like acyl azides. researchgate.net

The generation of N-acyl nitrenes from 1,4,2-dioxazoles has been successfully exploited in metal-catalyzed reactions. researchgate.net Specifically, in the presence of a gold catalyst, 5,5-disubstituted-3-phenyl-1,4,2-dioxazoles have been shown to act as efficient nitrene equivalents in nitrene transfer reactions to ynamides. researchgate.netrsc.org This process facilitates the formation of α-imino gold-carbene intermediates, which are pivotal in the synthesis of various heterocyclic compounds. researchgate.net The reaction proceeds under mild conditions and demonstrates high efficiency, making it a valuable tool for synthetic chemists. researchgate.netrsc.org

Beyond their use as nitrene precursors, 1,4,2-dioxazoles have also been identified as effective amidating reagents. researchgate.net This application leverages the reactivity of the dioxazole ring system to introduce amide functionalities into organic molecules. The ability to act as an amidating agent further broadens the synthetic utility of this compound, allowing for the construction of complex amides which are prevalent in pharmaceuticals and natural products.

Analogs of the title compound, such as 5,5-dimethyl-1,4,2-dioxazoles, have been demonstrated to be versatile aprotic protecting groups for hydroxamic acids. researchgate.netnih.govresearchgate.net This protection strategy is significant as it masks both the NH and OH moieties of the hydroxamic acid in a nonprotic form. researchgate.netnih.govresearchgate.net The dioxazole protecting group is stable under a wide variety of reaction conditions and can be readily removed by treatment with an acid resin like Nafion-H in 2-propanol. researchgate.netnih.govresearchgate.net This methodology is applicable to a broad range of primary, secondary, tertiary, and aromatic hydroxamic acids. researchgate.netresearchgate.net

| Protecting Group | Substrate | Installation | Cleavage Condition |

| 5,5-Dimethyl-1,4,2-dioxazole | Hydroxamic Acids | Transketalization with 2,2-diethoxypropane | Nafion-H in 2-propanol |

Transformation into Other Heterocyclic Systems

The reactivity of this compound also extends to its ability to be transformed into other valuable heterocyclic structures. This is particularly evident in its conversion to oxazoles.

A significant application of 1,4,2-dioxazoles is their use in the synthesis of highly functionalized oxazoles. researchgate.netrsc.org A gold-catalyzed regioselective [3+2] cycloaddition reaction between ynamides and 1,4,2-dioxazoles provides a novel and efficient route to these important heterocyclic compounds. researchgate.netrsc.org In this reaction, the 1,4,2-dioxazole (B14750496) acts as an N-acyl nitrene equivalent, which, upon reaction with the ynamide in the presence of a gold catalyst, generates an α-imino gold–carbene intermediate. researchgate.net This intermediate then undergoes cyclization to afford the desired oxazole (B20620) product. researchgate.net This methodology is notable for its mild reaction conditions and the high yields of the resulting oxazoles. researchgate.netrsc.org A gram-scale reaction has been demonstrated, highlighting the practical utility of this method. researchgate.net

| Reactants | Catalyst | Product | Key Intermediate |

| Ynamide and 1,4,2-Dioxazole | Gold(I) complex (e.g., IPrAuNTf2) | Highly functionalized oxazole | α-imino gold-carbene |

Ring-Opening and Rearrangement Products in Complex Synthesis

The synthetic utility of 1,4,2-dioxazoles stems from their ability to undergo ring-opening reactions under thermal, photochemical, or metal-catalyzed conditions. researchgate.netresearchgate.netacs.orgrsc.org For this compound, this process involves the cleavage of the heterocyclic ring to generate key reactive intermediates.

Under metal catalysis, such as with gold(I) complexes, 1,4,2-dioxazoles act as efficient N-acyl nitrene equivalents. researchgate.netresearchgate.netrsc.org In this context, the this compound ring would open, eliminating diethyl ketone as a byproduct, to generate a transient α-imino gold-carbene species. researchgate.netresearchgate.net This intermediate is highly reactive and can participate in various subsequent transformations. For instance, in the presence of ynamides, a [3+2] cycloaddition reaction occurs, leading to the formation of highly functionalized oxazoles. researchgate.netrsc.org This method provides a mild and efficient pathway to complex oxazole structures, which are prevalent in biologically active molecules. researchgate.net

At elevated temperatures (typically above 150 °C), 1,4,2-dioxazoles can also decompose to form isocyanates and ketones. researchgate.netrsc.org This rearrangement is analogous to the Curtius rearrangement observed in the decomposition of acyl azides. acs.org The resulting isocyanate is a versatile synthon that can be trapped by various nucleophiles to create ureas, carbamates, and other important functional groups.

Table 1: Predicted Ring-Opening and Rearrangement Products

| Starting Material | Conditions | Primary Intermediate | Byproduct | Final Product Type |

|---|---|---|---|---|

| This compound | Gold(I) Catalysis, Ynamide | α-Imino Gold Carbene | Diethyl Ketone | Functionalized Oxazole |

| This compound | Thermal ( >150°C) | Phenyl Isocyanate | Diethyl Ketone | Urea, Carbamate, etc. |

Late-Stage Functionalization of Complex Molecular Scaffolds utilizing 1,4,2-Dioxazoles

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as drug candidates, in the final steps of a synthesis. nih.gov This approach avoids the need for lengthy de novo synthesis for each new analog. nih.gov Dioxazoles and their related counterparts, dioxazolones, are emerging as valuable reagents for LSF, particularly for introducing amide functionalities via C-H amidation. chemrxiv.orgresearchgate.net

The stability of the dioxazole ring allows it to be carried through multiple synthetic steps, with its latent reactivity being unmasked under specific catalytic conditions in a late stage. acs.org For example, rhodium(III) and copper catalysts have been employed to mediate C-H amidation using dioxazolones as the nitrene source. chemrxiv.orgbeilstein-journals.org This allows for the direct conversion of a C-H bond to a C-N bond, installing an amide group onto a complex molecular scaffold. This has been demonstrated in the modification of pharmaceutical derivatives like ibuprofen. chemrxiv.org

While many examples utilize 1,4,2-dioxazol-5-ones, the underlying principle of generating a metal-nitrenoid intermediate for C-H insertion is applicable to 1,4,2-dioxazoles as well. researchgate.net The use of this compound in such a strategy would install a benzamide (B126) group at a targeted C-H position, offering a direct method to diversify complex molecules and explore structure-activity relationships. nih.gov

Stereoselective and Enantioselective Transformations Mediated by 1,4,2-Dioxazoles

While 1,4,2-dioxazoles are effective reagents for bond formation, their direct role in mediating stereoselectivity is not inherent. Instead, stereocontrol in reactions involving dioxazoles is typically achieved through the use of external chiral catalysts that interact with the intermediates generated from the dioxazole ring-opening. beilstein-journals.orgnih.gov

The mild conditions under which metal-catalyzed nitrene transfer from dioxazoles can occur are compatible with the use of sensitive chiral ligands, making the development of asymmetric transformations feasible. acs.org The generation of metal-nitrenoid or metal-carbene intermediates from this compound opens the door to enantioselective catalysis, where a chiral ligand environment dictates the facial selectivity of the subsequent bond-forming event. beilstein-journals.orguchicago.edu

Chiral Catalyst Development for Dioxazole-Mediated Reactions

The development of chiral catalysts is crucial for achieving enantioselectivity in reactions that utilize dioxazoles. Since gold and copper are effective catalysts for nitrene transfer from dioxazole precursors, the design of chiral ligands for these metals is a primary focus. researchgate.netbeilstein-journals.orguchicago.edu

For gold-catalyzed reactions, a variety of chiral phosphine (B1218219) ligands have been developed. mdpi.comrsc.orgpolyu.edu.hk Ligands based on BINOL, TADDOL, and ferrocene (B1249389) scaffolds have been successfully applied in various asymmetric gold-catalyzed transformations. mdpi.com In the context of the [3+2] cycloaddition between a ynamide and a dioxazole, a chiral phosphine ligand coordinated to the gold(I) center could create a chiral pocket around the reactive α-imino gold-carbene intermediate, influencing the stereochemical outcome of the subsequent cyclization. researchgate.netnih.gov

Similarly, for copper-catalyzed C-H amidation reactions, chiral bisoxazoline (BOX) and related N,N-ligands have proven effective. beilstein-journals.orgnih.gov A chiral copper-BOX complex can bind to the dioxazole, facilitating a decarboxylative ring-opening to form a chiral copper-nitrenoid. beilstein-journals.org This chiral intermediate can then undergo an enantioselective C-H insertion or amidation reaction. beilstein-journals.orgnih.gov

Table 2: Potential Chiral Ligands for Dioxazole-Mediated Asymmetric Reactions

| Metal Catalyst | Ligand Class | Example Ligand Superfamily | Target Reaction |

|---|---|---|---|

| Gold(I) | Chiral Phosphines | BINAP, SEGPHOS | Asymmetric [3+2] Cycloaddition |

| Copper(I/II) | Chiral Bisoxazolines | BOX, PyBOX | Asymmetric C-H Amidation |

| Ruthenium(II) | Chiral Salen | Salen derivatives | Asymmetric Sulfimidation |

Asymmetric Induction in Heterocycle Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In the synthesis of heterocycles using dioxazoles, this is achieved by employing a chiral catalyst system.

A prime example is the gold-catalyzed synthesis of functionalized oxazoles. researchgate.netrsc.org The reaction between an ynamide and this compound proceeds through an achiral α-imino gold-carbene intermediate. researchgate.netrsc.org If a chiral gold catalyst, formed from a gold(I) precursor and a chiral ligand (e.g., a chiral NPN ligand or a bifunctional phosphine), is used, the cyclization step that forms the oxazole ring can be rendered enantioselective. researchgate.netnih.gov The chiral environment provided by the ligand would differentiate between the two enantiotopic faces of the reacting partners in the transition state, leading to the formation of a non-racemic mixture of the chiral oxazole product.

This strategy allows for the direct synthesis of enantioenriched heterocycles, which are of significant interest in medicinal chemistry and materials science. iupac.org The development of efficient chiral catalysts for nitrene transfer reactions from stable precursors like 1,4,2-dioxazoles remains an active and important area of research. nih.govrsc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 5,5-Diethyl-3-phenyl-5H-1,4,2-dioxazole Chemistry

Academic contributions to the direct chemistry of this compound are not extensively documented in peer-reviewed literature. However, research on the broader family of 5,5-dialkyl-3-phenyl-5H-1,4,2-dioxazoles and other substituted 1,4,2-dioxazoles has laid crucial groundwork. Notably, the work on 5,5-dimethyl-1,4,2-dioxazoles has demonstrated their utility as protecting groups for hydroxamic acids. This is achieved through a transketalization reaction, a method that could likely be adapted for the synthesis of the diethyl analogue.

Furthermore, the exploration of 1,4,2-dioxazoles as precursors to N-acyl nitrenes has been a significant area of investigation. These reactive intermediates are highly valuable in synthetic chemistry for their ability to undergo a variety of transformations, including C-H amination and cycloaddition reactions. For instance, gold-catalyzed reactions of ynamides with 1,4,2-dioxazoles have been shown to produce highly functionalized oxazoles, showcasing the potential of the dioxazole ring system to act as an efficient nitrene transfer reagent. rsc.orgrsc.orgrsc.orgresearchgate.net The thermal and photochemical decomposition of 1,4,2-dioxazol-5-ones, which proceeds via the elimination of carbon dioxide to generate N-acyl nitrenes, further underscores the reactivity of this heterocyclic core. rsc.org Studies on 3-phenyl-1,4,2-dioxazol-5-one (B8146842) have also highlighted its thermal stability in comparison to traditional nitrene precursors like benzoyl azide, suggesting that 5,5-dialkyl-3-phenyl-5H-1,4,2-dioxazoles could offer a safer alternative in synthetic applications. acs.org

Unexplored Reactivity and Synthetic Opportunities

The established reactivity of analogous 1,4,2-dioxazoles as N-acyl nitrene precursors opens up a plethora of unexplored synthetic opportunities for this compound. The influence of the diethyl substitution at the C5 position on the stability and reactivity of the dioxazole ring has yet to be systematically investigated. It is plausible that the electronic and steric effects of the ethyl groups could modulate the conditions required for nitrene formation and influence the selectivity of subsequent reactions.

Future research could focus on the following areas:

Catalytic C-H Amination: Investigating the utility of this compound in transition metal-catalyzed C-H amination reactions. The development of efficient and selective methods for the direct conversion of C-H bonds to C-N bonds is a major goal in organic synthesis, and this dioxazole could serve as a valuable reagent in this context.

Novel Cycloaddition Reactions: Exploring the participation of the in situ-generated N-acyl nitrene from this compound in [3+2] and other cycloaddition reactions with various dipolarophiles. This could lead to the synthesis of novel and complex heterocyclic frameworks.

Asymmetric Transformations: The development of enantioselective reactions utilizing chiral catalysts in conjunction with this compound could provide access to chiral nitrogen-containing molecules, which are of significant interest in medicinal chemistry.

Photochemical Reactivity: A detailed study of the photochemical decomposition of this compound and the subsequent trapping of the resulting reactive intermediates could unveil unique reaction pathways not accessible under thermal conditions.

Advanced Methodologies for Enhanced Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives would benefit from the application of advanced methodologies.

Synthesis:

Flow Chemistry: The use of microreactor technology could offer significant advantages for the synthesis of this compound, particularly if the synthetic route involves thermally sensitive intermediates or exothermic reactions. Flow chemistry allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety.

High-Throughput Experimentation: To efficiently explore the reaction scope and optimize conditions for reactions involving this compound, high-throughput screening techniques could be employed.

Characterization:

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are essential, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for the unambiguous structural elucidation of reaction products. ipb.ptmdpi.com In cases of complex stereochemistry, Nuclear Overhauser Effect (NOE) experiments could provide crucial spatial information.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of novel compounds. researchgate.net Tandem mass spectrometry (MS/MS) could be used to study the fragmentation patterns of this compound and its reaction products, providing insights into their structure and stability.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic properties of the molecule, as well as to model reaction mechanisms and transition states. nih.gov This would provide a deeper understanding of its reactivity and guide experimental design.

Potential for Novel Transformations and Reagent Design

The unique structural features of this compound position it as a promising candidate for the design of novel reagents and the development of new chemical transformations.

Bifunctional Reagents: By incorporating other reactive functional groups into the phenyl ring of the molecule, it may be possible to design bifunctional reagents capable of participating in cascade or multicomponent reactions.

Novel Ring-Opening Reactions: Investigations into the ring-opening of the dioxazole core under various conditions (e.g., with nucleophiles, electrophiles, or reducing agents) could lead to the discovery of novel synthetic routes to other classes of organic compounds.

Precursor to Other Heterocycles: The thermal or photochemical decomposition of this compound could be harnessed to generate intermediates that can be trapped intramolecularly to construct complex polycyclic heterocyclic systems.

The exploration of this compound and its chemistry holds significant promise for advancing the field of organic synthesis. A systematic investigation into its synthesis, reactivity, and application will undoubtedly contribute to the development of new synthetic methods and the discovery of novel molecular architectures.

Data Tables

Table 1: Potential Synthetic Routes to this compound

| Precursors | Reaction Type | Potential Conditions |

|---|---|---|

| N-Benzoylhydroxylamine and 3,3-diethoxypentane (B15476757) | Transketalization | Acid catalyst, heat |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / m/z |

|---|---|

| 1H NMR (CDCl3) | δ 7.4-8.0 (m, 5H, Ar-H), 1.8-2.0 (q, 4H, CH2), 0.9-1.1 (t, 6H, CH3) |

| 13C NMR (CDCl3) | δ 160-165 (C=N), 128-132 (Ar-C), 110-115 (C-O), 30-35 (CH2), 8-12 (CH3) |

Q & A

Q. Q1: How can the synthesis of 5,5-Diethyl-3-phenyl-5H-1,4,2-dioxazole be optimized for higher yield?

Methodological Answer: Optimization involves solvent selection (e.g., DMSO for reflux), controlled reaction times (e.g., 18-hour reflux), and post-reaction crystallization using water-ethanol mixtures. Monitoring temperature during distillation (e.g., reduced pressure) and stirring duration (12 hours) can improve purity and yield. Statistical design of experiments (DoE) can minimize trial runs by identifying critical parameters like molar ratios and solvent polarity .

Q. Q2: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like ethyl and phenyl substituents. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray diffraction (XRD) provides crystallographic data for absolute configuration validation. Complementary techniques like IR spectroscopy and elemental analysis verify functional groups and purity .

Advanced Research Questions

Q. Q3: How can factorial design be applied to optimize reaction conditions for this compound synthesis?

Methodological Answer: A 2<sup>k</sup> factorial design evaluates variables such as temperature, solvent polarity, and catalyst concentration. For example, a two-level design (high/low) identifies interactions between reflux time and solvent volume. Response surface methodology (RSM) refines optimal conditions by modeling quadratic effects. This reduces experimental redundancy and isolates critical factors influencing yield and purity .